2,4-Difluoro-6-methoxybenzene-1-sulfonyl chloride
Overview
Description
2,4-Difluoro-6-methoxybenzene-1-sulfonyl chloride is a chemical compound with the molecular formula C7H5ClF2O3S . It has a molecular weight of 242.63 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H5ClF2O3S/c1-13-6-3-4(9)2-5(10)7(6)14(8,11)12/h2-3H,1H3 . This code provides a unique representation of the molecule’s structure.Physical and Chemical Properties Analysis
The melting point of this compound is reported to be 76-77°C .Scientific Research Applications
Organic Synthesis
2,4-Difluoro-6-methoxybenzene-1-sulfonyl chloride is utilized in organic synthesis, particularly in the preparation of high-purity halogenated aromatic compounds. For instance, a study by Moore (2003) demonstrated the synthesis of high-purity 1-chloro-2,6-difluorobenzene using sulfonyl chloride to direct fluorine substitution, highlighting its role in the production of intermediates for pharmaceutical and agricultural applications Moore, 2003.
Spectroscopy and Chemical Analysis
Nagarajan and Krishnakumar (2018) conducted vibrational spectroscopic studies on a derivative of this compound, providing insights into its molecular structure, electronic properties, and non-linear optical (NLO) activity. Such studies are crucial for understanding the chemical behavior and potential applications of sulfonyl chloride derivatives in various fields Nagarajan & Krishnakumar, 2018.
Material Science
In the domain of materials science, Kondratenko et al. (1999) explored the synthesis of polyfluoroalkoxysulfonyl phthalonitriles and their zinc and cobalt phthalocyanines. The study focused on the impact of solvent and substituents on the aggregation of phthalocyanine complexes, indicating the potential of sulfonyl chloride derivatives in developing novel materials with specific electronic properties Kondratenko et al., 1999.
Pharmaceutical Research
Although the focus is not on drug use or dosage, the chemical modifications involving sulfonyl chlorides, including this compound, are pertinent in the design and synthesis of biologically active compounds. Studies like those by Scozzafava et al. (2000), which investigate carbonic anhydrase inhibitors using perfluoroalkyl/aryl-substituted derivatives of aromatic/heterocyclic sulfonamides, underscore the relevance of sulfonyl chlorides in medicinal chemistry Scozzafava et al., 2000.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2,4-difluoro-6-methoxybenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF2O3S/c1-13-6-3-4(9)2-5(10)7(6)14(8,11)12/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SABUOZCZXYQATB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)F)F)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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